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Compound of Interest

2-(2-bromophenyl)cyclobutan-1-
Compound Name:
one

Cat. No.: B6253834

An in-depth technical guide for a specific chemical compound requires a thorough compilation
of its experimentally validated properties and behaviors. For 2-(2-bromophenyl)cyclobutan-1-
one, it is critical to note that there is a significant lack of such data in peer-reviewed scientific
literature and chemical databases.

This document serves to consolidate the available predicted data for the target compound and
to contextualize its potential chemical characteristics based on general principles and
published information on the broader class of 2-arylcyclobutanones. The information herein,
particularly regarding experimental protocols, should be interpreted as illustrative of general
methodologies rather than validated procedures for this specific molecule.

Physicochemical Properties

No experimentally determined physical properties such as melting point, boiling point, or
solubility for 2-(2-bromophenyl)cyclobutan-1-one have been reported. The data available are
derived from computational models.

Table 1: Predicted Physicochemical Properties of 2-(2-bromophenyl)cyclobutan-1-one
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Property Value Source

Identifiers

2-(2-bromophenyl)cyclobutan-

IUPAC Name PubChem[1]
1-one

CAS Number Not Assigned

Molecular Formula C10H9BroO PubChem[1]

Molecular Weight 225.08 g/mol PubChem

) Cl1CC(=0O)C1C2=CC=CC=C2
Canonical SMILES B PubChem[1]
r

PVIVRRMYFDHNRC-

INChl Key PubChem[1]

UHFFFAOYSA-N

Predicted Properties

XLogP3 (Lipophilicity) 2.4 PubChem[1]
Topological Polar Surface Area  17.1 A2 PubChem
Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor
1 PubChem
Count

| Rotatable Bond Count | 1 | PubChem |

For the purpose of comparison, the experimental melting point of the positional isomer, 2-(4-
bromophenyl)cyclobutan-1-one, is provided below.

Table 2: Experimental Melting Point of Isomer 2-(4-bromophenyl)cyclobutan-1-one

Property Value Source

| Melting Point | 34-35 °C | ChemicalBook[2] |
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Synthesis and Reactivity

Specific, validated experimental protocols for the synthesis and reactions of 2-(2-
bromophenyl)cyclobutan-1-one are not available. However, general methodologies for the
synthesis and reaction of 2-arylcyclobutanones can provide a conceptual framework.

General Synthetic Approaches

The synthesis of 2-arylcyclobutanones is not trivial. General strategies may include the [2+2]
cycloaddition of a ketene with a styrene derivative or the arylation of a pre-formed
cyclobutanone enolate. The latter approach can be challenging but offers a more direct route. A
generalized workflow for a potential synthesis is outlined below.
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Conceptual workflow for the synthesis of 2-arylcyclobutanones.
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General Reactivity

The chemical behavior of 2-arylcyclobutanones is largely dictated by the strain of the four-
membered ring.

» Ring Expansion: A characteristic reaction of arylcyclobutanones is catalytic ring expansion to
the corresponding 2-arylcyclopentanones.[2][3][4] This homologation can be achieved with
reagents like trimethylsilyldiazomethane in the presence of a Lewis acid catalyst, such as
Scandium(lll) triflate (Sc(OTf)3).[2][3][4] The choice of catalyst can influence the
regioselectivity of the migration.[2][3][4]

o Carbonyl Group Reactions: The ketone moiety is expected to undergo standard carbonyl
chemistry, including reduction to alcohols, olefination reactions, and formation of
imines/enamines.

o Enolate Chemistry: The a-protons are acidic and can be deprotonated to form an enolate,
allowing for further functionalization at the a-position.

Spectral Information

No experimentally obtained spectral data (NMR, IR, MS) for 2-(2-bromophenyl)cyclobutan-1-
one are available in the public domain. Characterization of this compound would require
acquisition and interpretation of such data.

Biological Activity and Signaling Pathways

There is no published research on the biological activity, pharmacological effects, or any
associated signaling pathways for 2-(2-bromophenyl)cyclobutan-1-one. The compound's
structure does not immediately suggest a relationship to known pharmacophores, and any
potential biological effects would need to be determined through experimental screening.

Conclusion

2-(2-bromophenyl)cyclobutan-1-one remains a poorly characterized compound in the
scientific literature. While its basic structural and some predicted physicochemical properties
can be noted, a comprehensive understanding requires experimental validation. The synthetic
and reactivity profiles can be inferred from the broader class of 2-arylcyclobutanones,
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suggesting that ring-expansion reactions would be a key feature of its chemistry. This guide
highlights the current knowledge gap and underscores the need for foundational research to
elucidate the properties and potential applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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